
Quetiapine Carboxylate Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quetiapine Carboxylate Impurity is a complex organic compound that belongs to the class of benzothiazepine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quetiapine Carboxylate Impurity typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Core: The benzothiazepine core is synthesized through a cyclization reaction involving an ortho-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzothiazepine core reacts with a piperazine derivative.
Attachment of the Hydroxyethoxyethyl Group: The final step involves the attachment of the 2-(2-hydroxyethoxy)ethyl group through an etherification reaction, typically using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Quetiapine Carboxylate Impurity can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazepine or piperazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Analytical Applications
1.1 Impurity Profiling
Quetiapine Carboxylate has been identified as a significant impurity during the synthesis of quetiapine fumarate. Its characterization is crucial for ensuring the quality of pharmaceutical products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and characterize this impurity. For instance, a study indicated that various unknown impurities were isolated and characterized using reverse-phase preparative HPLC, with Quetiapine Carboxylate being one of them .
1.2 Stability Studies
The stability of quetiapine formulations can be affected by the presence of impurities like Quetiapine Carboxylate. Forced degradation studies using UPLC-MS allow researchers to understand how various conditions (e.g., light exposure, temperature) affect the stability of quetiapine and its impurities. Such studies are essential for predicting shelf life and ensuring patient safety .
1.3 Photodegradation Studies
Quetiapine is known to undergo photodegradation under UV light, leading to the formation of various degradation products, including Quetiapine Carboxylate. Investigating these photodegradation pathways helps in assessing the safety profile of quetiapine under different environmental conditions . The identification of these products is performed using advanced analytical techniques like LC-MS/MS.
Pharmacological Insights
2.1 Safety Assessments
Understanding the effects of impurities like Quetiapine Carboxylate on pharmacokinetics and pharmacodynamics is vital for evaluating drug safety. Studies have shown that certain impurities can exhibit biological activity or toxicity, which may influence the overall therapeutic effect of quetiapine . Therefore, comprehensive safety assessments are necessary to mitigate risks associated with these impurities.
2.2 Clinical Implications
The presence of Quetiapine Carboxylate may alter the pharmacological profile of quetiapine. Clinical studies have indicated that impurities can impact the drug’s efficacy and side effect profile. For example, variations in patient responses may be linked to different impurity levels in quetiapine formulations . Monitoring these impurities during clinical trials ensures that only safe and effective products reach patients.
作用機序
The mechanism of action of Quetiapine Carboxylate Impurity involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter activity and influencing neuronal signaling pathways. This interaction can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric disorders.
類似化合物との比較
Similar Compounds
Quetiapine: An atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.
Clozapine: Another atypical antipsychotic with a similar benzothiazepine structure, used for treatment-resistant schizophrenia.
Olanzapine: A thienobenzodiazepine derivative used to treat schizophrenia and bipolar disorder.
Uniqueness
Quetiapine Carboxylate Impurity is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness may result in different pharmacological profiles and therapeutic effects compared to other similar compounds.
生物活性
Quetiapine carboxylate is an impurity associated with the atypical antipsychotic drug quetiapine, which is primarily used to treat schizophrenia and bipolar disorder. Understanding the biological activity of this impurity is crucial for assessing its potential effects on pharmacotherapy and patient safety. This article reviews the biological activity of quetiapine carboxylate, including its mechanisms of action, pharmacokinetics, and potential health implications.
Chemical Structure and Formation
Quetiapine carboxylate is formed during the synthesis of quetiapine fumarate, particularly when the alkylation of piperazinyl thiazepine occurs in the presence of sodium carbonate. The chemical structure is characterized as 2-(2-hydroxy ethoxy)ethyl-2-[2-[4-dibenzo[b,f][1,4]thiazepine-11-piperazinyl-1-carboxylate] .
Quetiapine primarily acts as an antagonist at several neurotransmitter receptors, including:
- 5-HT2A Receptors : Quetiapine and its metabolites exert their effects mainly through antagonism at these serotonin receptors, contributing to its antipsychotic properties.
- Dopaminergic D2 Receptors : The drug also shows antagonistic activity at D2 receptors, which is significant for its therapeutic effects in psychosis.
- Norepinephrine Transporter (NET) : Quetiapine's active metabolite, norquetiapine, has been suggested to inhibit NET, which may contribute to its antidepressant effects .
The specific biological activity of quetiapine carboxylate itself has not been extensively characterized; however, it may share some pharmacological properties with quetiapine due to structural similarities.
Pharmacokinetics
The pharmacokinetics of quetiapine carboxylate are less documented than those of quetiapine. However, general insights into quetiapine's pharmacokinetics include:
- Absorption : Quetiapine reaches peak plasma concentrations within 1 to 2 hours post-administration.
- Metabolism : It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4) .
- Elimination : The elimination half-life ranges from 5 to 7 hours, with a significant portion excreted as metabolites .
Biological Activity and Toxicology
Research on the specific toxicological profile of quetiapine carboxylate is limited. However, potential adverse effects related to quetiapine include:
- Neuroleptic Malignant Syndrome : A serious condition associated with antipsychotic medications.
- QT Interval Prolongation : There are risks for cardiac arrhythmias due to QT prolongation associated with quetiapine use .
- Sedation and Orthostatic Hypotension : Common side effects due to H1 receptor antagonism .
Case Studies and Research Findings
- Case Report on Quetiapine Toxicity : A case study highlighted a patient experiencing severe toxicity from quetiapine overdose, characterized by hypotension and altered mental status. Treatment involved supportive care and the administration of intravenous lipid emulsions, suggesting a need for further investigation into the safety profile of both quetiapine and its impurities .
- Comparative Studies on Impurities : Research has identified various impurities in quetiapine formulations, including quetiapine carboxylate. These studies utilized high-performance liquid chromatography (HPLC) and mass spectrometry for characterization . The implications of these impurities on efficacy and safety remain an area for further exploration.
Data Summary Table
Parameter | Quetiapine | Quetiapine Carboxylate |
---|---|---|
Mechanism of Action | 5-HT2A/D2 receptor antagonist | Potentially similar due to structure |
Pharmacokinetics | Peak concentration in 1-2 hours | Not well-documented |
Common Side Effects | Sedation, hypotension | Unknown; potential similar effects |
Toxicity | QT prolongation | Unknown; requires further study |
特性
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c26-13-14-28-15-16-29-22(27)25-11-9-24(10-12-25)21-17-5-1-3-7-19(17)30-20-8-4-2-6-18(20)23-21/h1-8,26H,9-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHTKGPVLDSCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C(=O)OCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。